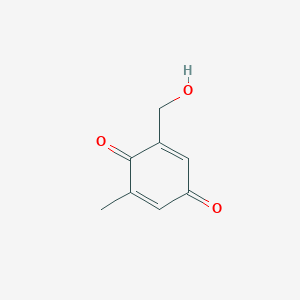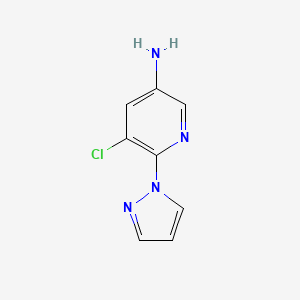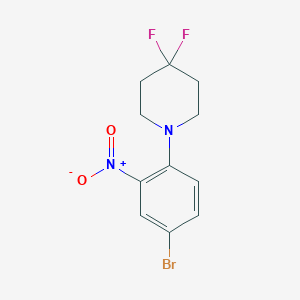
5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene
Overview
Description
5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the nitrobenzene family, which is known for its diverse range of applications in the chemical industry. In
Scientific Research Applications
Synthesis of Chalcone Analogues
A study by Curti, Gellis, and Vanelle (2007) elucidated a method for synthesizing α,β-unsaturated ketones, which are chalcone analogues, by using an electron-transfer chain reaction. The process involves the reaction of α-bromoketones derived from nitrobenzene with cyclic nitronate anions, forming the desired products through a S(RN)1 mechanism. This method offers a pathway to synthesize a diverse range of chalcone analogues, indicating the potential versatility of nitrobenzene derivatives in synthetic chemistry (Curti, Gellis, & Vanelle, 2007).
Reactivity in Ionic Liquids
Ernst et al. (2013) discovered that the radical anions of 1-bromo-4-nitrobenzene exhibit notable reactivity in the ionic liquid N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. The study highlighted the unique behavior of these anions in ionic liquids compared to conventional solvents, demonstrating the impact of the solvent environment on the reactivity of nitrobenzene derivatives (Ernst et al., 2013).
Electrophilic Bromination
Sobolev et al. (2014) researched the electrophilic bromination of nitrobenzene using Barium Tetrafluorobromate (III). The study demonstrated that this brominating agent could facilitate the formation of 3-bromo-nitrotoluene from nitrobenzene, indicating a specific and efficient pathway for the bromination of aromatic compounds with electron-donating and electron-accepting substituents (Sobolev et al., 2014).
Material Science and Electronics
Improvement in Polymer Solar Cells
A study by Fu et al. (2015) introduced 1-Bromo-4-Nitrobenzene as a fluorescent inhibitor in the active layer of polymer solar cells. The addition of this compound significantly improved device performance, suggesting its potential role in enhancing the efficiency of solar cells. The study provided insights into how charge transfer complexes formation and the modification of electron transfer processes can be manipulated to improve the performance of polymer-based electronic devices (Fu et al., 2015).
properties
IUPAC Name |
1-(4-bromo-2-nitrophenyl)-4,4-difluoropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2N2O2/c12-8-1-2-9(10(7-8)16(17)18)15-5-3-11(13,14)4-6-15/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZSZVRDBKMYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



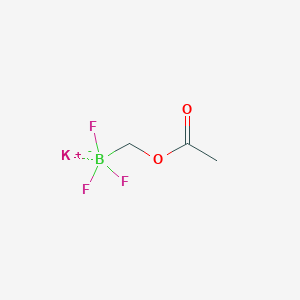

![4-Methyl-2-oxo-3,4-dihydro-2H-benzo-[1,4]oxazine-6-sulfonyl chloride](/img/structure/B1407915.png)
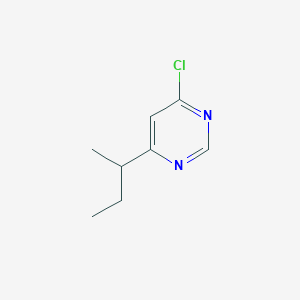
![ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B1407921.png)
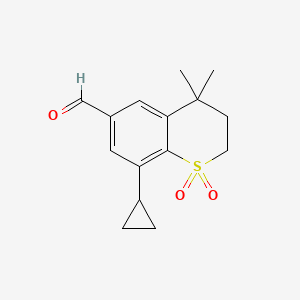
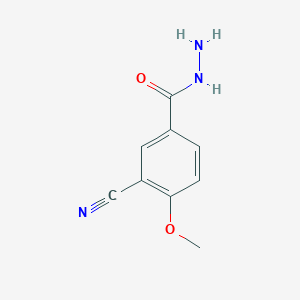
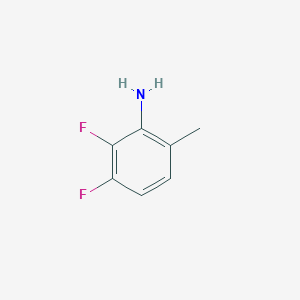
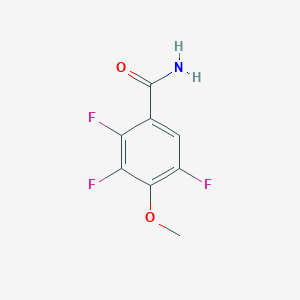
![1-Benzyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1407930.png)

![4-[(2-Methanesulfonyloxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1407933.png)
